Product packaging for Gammacerane-3,21-diol(Cat. No.:)

Gammacerane-3,21-diol

Cat. No.: B1203669
M. Wt: 444.7 g/mol
InChI Key: QIRODTHVSNBDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gammacerane-3,21-diol is a pentacyclic triterpenoid compound of significant interest in organic geochemistry and paleoenvironmental research. Its primary research value lies in its role as a direct biological precursor to gammacerane, a well-established molecular fossil (biomarker) . This compound is formed through the enzymatic cyclization of squalene or squalene derivatives by tetrahymanol cyclase in certain protozoa, such as bacterivorous ciliates, particularly when their diet is deprived of sterols . In geological studies, the presence of gammacerane (derived from this compound) in sedimentary rocks and crude oils serves as a powerful proxy for specific depositional conditions. It is a recognized indicator of water column stratification, often associated with hypersaline environments or the presence of a chemocline that separates oxygenated surface waters from anaerobic bottom waters . This makes it an invaluable tool for reconstructing ancient ecosystems and redox conditions . Researchers utilize this compound and its derivatives to trace ecological shifts, such as the transition from bacterial to eukaryotic-dominated ecosystems in Earth's history, and to understand the biogeochemistry of stratified water bodies in both marine and lacustrine settings . This product is intended for research use only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52O2 B1203669 Gammacerane-3,21-diol

Properties

Molecular Formula

C30H52O2

Molecular Weight

444.7 g/mol

IUPAC Name

4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicene-3,10-diol

InChI

InChI=1S/C30H52O2/c1-25(2)19-11-17-29(7)21(27(19,5)15-13-23(25)31)9-10-22-28(6)16-14-24(32)26(3,4)20(28)12-18-30(22,29)8/h19-24,31-32H,9-18H2,1-8H3

InChI Key

QIRODTHVSNBDCB-UHFFFAOYSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C

Synonyms

gammaceran-3,21-diol
gammacerane-3,21-diol

Origin of Product

United States

Historical Discovery and Research Evolution of Gammacerane 3,21 Diol

Initial Identification and Structural Elucidation in Early Studies

Direct historical accounts detailing the initial isolation and structural elucidation of Gammacerane-3,21-diol are not prominent in scientific literature. Its identification is understood as part of the wider analytical investigation into complex mixtures of organic molecules in sediments and petroleum. The core gammacerane (B1243933) skeleton was first identified in the Green River shale. uu.nl This foundational work on gammacerane paved the way for the subsequent identification of its various functionalized derivatives, including alcohols (ols), ketones (ones), and diols.

The elucidation of such complex organic structures relies on advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a fundamental tool used to separate individual compounds from a mixture and determine their molecular weight and fragmentation patterns, which provides clues to their structure. The structure of this compound, featuring hydroxyl (-OH) groups at the 3rd and 21st carbon positions of the gammacerane framework, would have been determined through such methods. While a specific date of discovery is elusive, its recognition in chemical databases confirms its status as a known chemical entity.

Progression of Research Emphases: From Geochemistry to Biological Origins

The research trajectory for gammacerane and its derivatives has undergone a significant evolution, shifting from a purely geochemical focus to a deep dive into the biological origins of these molecules.

Initially, gammacerane was noted for its high abundance in sediments deposited under hypersaline or lacustrine conditions. uu.nl This led to its use as a geochemical marker, or biomarker, to infer the depositional environment of ancient sediments and crude oils. nih.gov The presence of gammacerane was thought to indicate specific environmental conditions, such as water column stratification. uu.nlnih.gov

A pivotal shift in understanding occurred with the identification of tetrahymanol (B161616) (formally gammaceran-3β-ol) as the most likely biological precursor to gammacerane. wikipedia.orgwikipedia.org Tetrahymanol was first discovered in the ciliate Tetrahymena pyriformis and was later found in other protozoa, fungi, ferns, and certain bacteria. wikipedia.orgnih.gov This discovery was crucial because it connected a distinct geological marker to a biological source.

The research emphasis then moved towards understanding the biological and ecological conditions that lead to the synthesis of tetrahymanol. Studies revealed that ciliates living in anoxic (oxygen-deprived) bottom waters, often found in stratified lakes and marine basins, produce tetrahymanol when their diet lacks sterols. nih.govnasa.gov This insight refined the use of gammacerane as a biomarker; its presence in the rock record points not just to salinity, but more specifically to a stratified water column where eukaryotes adapted to life without oxygen. uu.nlnasa.gov

More recent research has further expanded the known biological sources of the gammacerane skeleton. A distinct biosynthetic pathway for tetrahymanol has been identified in a variety of bacteria, including aerobic methanotrophs and sulfate-reducers. nih.gov This indicates that the potential biological sources for gammacerane precursors are more diverse than previously thought, adding another layer of complexity to the interpretation of this important biomarker. This compound is considered a part of this complex family of compounds, originating from biological precursors and transformed through geological processes.

Data Tables

Table 1: Properties of this compound

PropertyValue
Molecular Formula C30H52O2
Molecular Weight 444.73 g/mol
CAS Number 76540-25-5
Structure Pentacyclic Triterpenoid (B12794562) Diol

This data is compiled from chemical databases. chemspider.comlookchem.com

Table 2: Key Research Milestones for the Gammacerane Skeleton

MilestoneKey FindingSignificance
Initial Geochemical Identification Gammacerane identified in Green River shale.Established gammacerane as a stable geological molecule (biomarker).
Precursor Identification Tetrahymanol identified as the likely biological precursor of gammacerane. wikipedia.orgLinked the geological marker to a biological source, primarily ciliates. nih.govwikipedia.org
Environmental Link Gammacerane's abundance linked to water column stratification. uu.nlRefined its use as a paleoenvironmental proxy beyond just hypersalinity. uu.nl
Expanded Biological Origins Discovery of tetrahymanol synthesis in diverse bacteria. nih.govShowed that the biological source of the gammacerane skeleton is widespread. nih.gov

Natural Occurrence and Distribution in Academic Research Contexts

Biological Sources and Associated Organisms

Gammacerane-3,21-diol and its precursor, tetrahymanol (B161616), are synthesized by a range of organisms, from single-celled protozoa to higher plants. The study of these biological sources provides insight into the initial production of this compound before its incorporation into the geological record.

The ciliated protozoan Tetrahymena pyriformis is a well-documented producer of gammacerane (B1243933) derivatives. nih.govrsc.orgrsc.org Research has shown that cell-free systems from this organism can convert squalene (B77637) epoxide into gammacerane-3β,21α-diol and gammacerane-3α,21α-diol. nih.govrsc.org Specifically, the (3S)-squalene epoxide enantiomer is cyclized into gammacerane-3β,21α-diol, while the (3R)-enantiomer forms gammacerane-3α,21α-diol. rsc.org This biosynthesis is notable as the organism typically produces tetrahymanol from squalene. core.ac.ukwikipedia.org The ability of the squalene cyclase enzyme in T. pyriformis to also process squalene epoxide highlights a lack of substrate specificity. nih.gov It is believed that ciliates like Tetrahymena are significant contributors to the gammacerane found in geological sediments, particularly in environments where their diet lacks sterols, prompting the synthesis of tetrahymanol. nih.gov

Gammacerane derivatives have also been identified in certain bacteria. The purple non-sulfur phototrophic bacterium Rhodopseudomonas palustris is a known producer of tetrahymanol, the precursor to gammacerane. researchgate.netuu.nl This was the first report of a gammacerane triterpene from a prokaryote. uu.nl Additionally, novel methylated triterpenoids of the gammacerane series have been isolated from the nitrogen-fixing bacterium Bradyrhizobium japonicum. ru.nlgoogle.comuu.nl The presence of these compounds in bacteria expands the known biological sources of gammacerane precursors and suggests a broader role for these molecules in prokaryotic organisms.

This compound has been isolated from several higher plant species. Notably, it has been found in the stem bark of fir trees, specifically Abies mariesii and Abies veitchii. researchgate.netresearchgate.netacs.org In Abies mariesii, gammaceran-3β,21α-diol was isolated along with other novel gammacerane derivatives. researchgate.netresearchgate.netacs.org Similarly, research on Abies veitchii has identified the presence of gammacerane triterpene-diols. hebmu.edu.cn Furthermore, gammacerane glycosides, with aglycones based on hydroxylated tetrahymanol, have been discovered in the aerial parts of Spergula fallax, a flowering plant in the carnation family. nih.govrsc.org

Table 1: Documented Biological Sources of this compound and its Precursors

CategoryOrganismCompound(s) IdentifiedResearch Context
Protozoa Tetrahymena pyriformisGammacerane-3α,21α-diol, Gammacerane-3β,21α-diolEnzymatic cyclization of squalene epoxide. nih.govrsc.org
Bacteria Rhodopseudomonas palustrisTetrahymanol (Gammacerane precursor)First report of a gammacerane triterpene in a prokaryote. researchgate.netuu.nl
Bradyrhizobium japonicumMethylated gammacerane triterpenoidsIsolation of novel triterpenoids from a nitrogen-fixing bacterium. ru.nlgoogle.com
Plants Abies mariesiiGammaceran-3β,21α-diol and other gammaceranesPhytochemical analysis of stem bark. researchgate.netresearchgate.netacs.org
Abies veitchiiGammacerane triterpene-diolsIsolation from stem bark. researchgate.nethebmu.edu.cn
Spergula fallaxGammacerane glycosidesIsolation from aerial parts. nih.govrsc.org

Geological Matrices and Depositional Environments

The stability of the gammacerane skeleton allows it to be preserved in geological settings for millions of years, making it a valuable biomarker for paleoenvironmental reconstruction. vulcanchem.com this compound and its diagenetic product, gammacerane, are found in various geological matrices.

Gammacerane is a prominent biomarker found in diverse sedimentary records. Its presence is strongly linked to water column stratification, a condition that can occur in various depositional environments. nih.govnih.govucm.es This explains its frequent detection in sediments from hypersaline environments, where salinity gradients cause stratification. nih.govresearchgate.netresearchgate.net However, its occurrence is not limited to hypersaline settings. Abundant gammacerane has also been identified in lacustrine (lake) deposits, as many lakes in temperate zones experience seasonal stratification. nih.govnih.govacs.orgresearchgate.net In marine sediments, the transformation of tetrahymanol to gammacerane can involve processes like sulphurisation and subsequent C-S bond cleavage, particularly in sulfur-rich environments. nih.gov The ubiquitous presence of tetrahymanol, the likely precursor, has been noted in marine sediments. tamu.edu

Gammacerane and its derivatives are important components in petroleum geochemistry. vulcanchem.com They are frequently detected in crude oil samples and source rock extracts. researchgate.netnih.govrsc.orgresearchgate.net A high abundance of gammacerane in oils and bitumens (B1180155) often points to source rocks deposited in highly reducing, stratified, and/or hypersaline environments, such as those found in some lacustrine and carbonate-evaporite systems. researchgate.netnih.govrsc.org For example, gammacerane is a notable biomarker in oils from the lacustrine Green River Formation in the United States and various oil-producing basins in China. nih.govnih.gov The relative concentration of gammacerane compared to other biomarkers, like hopanes, is used to assess the depositional environment of source rocks. vulcanchem.com However, research has also shown that gammacerane is susceptible to biodegradation, which can alter its concentration in petroleum reservoirs and must be considered during geochemical analysis. nih.gov

Table 2: Geological Contexts of Gammacerane and its Derivatives

Geological MatrixDepositional EnvironmentSignificance of GammaceraneKey Processes
Sedimentary Rock LacustrineIndicator of water column stratification. nih.govacs.orgDiagenesis of biologically produced precursors.
MarineIndicator of water column stratification and anoxia. nih.govucm.esSulphurisation and C-S cleavage of precursors. nih.gov
HypersalineIndicator of salinity-induced water column stratification. nih.govresearchgate.netnih.govPreservation in highly reducing environments.
Crude Oil / Source Rock Various (often lacustrine, carbonate-evaporite)Biomarker for source rock depositional environment and oil family classification. nih.govnih.govresearchgate.netThermal maturation and biodegradation. nih.gov

Authigenic Carbonate Rocks

This compound and its derivative, gammacerane, are significant biomarkers found within authigenic carbonate rocks. Their presence provides valuable insights into the depositional environments and the biological communities present during the formation of these rocks.

Authigenic carbonates, which precipitate in situ within the sediment or water column, often form in environments associated with the anaerobic oxidation of methane (B114726) (AOM). uu.nlawi.de This process, mediated by consortia of archaea and bacteria, leads to high concentrations of bicarbonate, which in turn drives the precipitation of carbonates. uu.nlawi.de These carbonate rocks can manifest as extensive pavements, crusts, nodules, and cements. uu.nl

Research conducted on authigenic carbonate rocks from the Gulf of Mexico has revealed the presence of abundant, ¹³C-depleted archaeal and bacterial biomarkers. uu.nl This indicates a close association between the organisms mediating AOM and the formation of the carbonates. uu.nl While the direct presence of this compound was not the primary focus of this specific study, the general principles of biomarker preservation in such settings are highly relevant. The geological transformation of tetrahymanol, the precursor to gammacerane, involves processes like dehydration and hydrogenation, which are common in sedimentary environments. vulcanchem.com

The significance of gammacerane as a biomarker is its strong association with water column stratification. ucm.esresearchgate.net This stratification can be caused by differences in salinity, leading to anoxic or suboxic conditions at the sediment-water interface, which are favorable for the preservation of organic matter. ucm.esresearchgate.net The presence of gammacerane in sedimentary rocks is, therefore, a key indicator of such environmental conditions during deposition.

In various geological settings, the ratio of gammacerane to other biomarkers, such as hopanes (G/C30H), is used to infer characteristics of the source rock's depositional environment. vulcanchem.comacs.org For instance, studies in the Erlian Basin in northeastern China have used a gammacerane/C₃₀ hopane (B1207426) ratio higher than 0.2, among other indicators, to characterize organic facies associated with anoxic and saline lacustrine environments. acs.org

The transformation pathways from biological precursors to geologically stable compounds like gammacerane are influenced by the specific conditions within the sediment. In marine sediments, processes such as sulphurisation and subsequent C-S cleavage are important in the conversion of functionalized lipids like tetrahymanol into the gammacerane skeleton. vulcanchem.com

Table 1: Geochemical Significance of Gammacerane in Authigenic Carbonate Contexts

ParameterIndicationSource
Presence of GammaceraneWater column stratification ucm.esresearchgate.net
Gammacerane/C₃₀ Hopane RatioDepositional environment characteristics (e.g., salinity, anoxia) vulcanchem.comacs.org
Association with AOMFormation in methane-seep environments uu.nl

Geochemical and Paleoenvironmental Significance of Gammacerane 3,21 Diol in Academic Studies

Indicator for Water Column Stratification

Gammacerane (B1243933) and its precursor, tetrahymanol (B161616), are strongly linked to water column stratification, a condition where water layers with different properties, such as salinity or temperature, prevent mixing. curtin.edu.aunih.govuu.nl This stratification creates distinct ecological niches. The biological precursors to gammacerane are thought to be produced by bacterivorous ciliates that thrive at the interface between oxic (oxygen-rich) and anoxic (oxygen-poor) water layers. curtin.edu.auscite.ai Therefore, the presence of gammacerane in sedimentary rocks is a reliable indicator that the water body was stratified at the time of deposition. nih.govuu.nl This understanding has resolved previous uncertainties, explaining the occurrence of gammacerane in both hypersaline and some lacustrine (lake) deposits, as many temperate lakes experience seasonal stratification. nih.govuu.nl

The formation of gammacerane from its biological precursor, tetrahymanol, can involve processes like dehydration, hydrogenation, and, particularly in marine sediments, sulphurisation and subsequent cleavage of carbon-sulfur bonds. uu.nlvulcanchem.com The stable carbon isotopic composition of gammacerane in some formations suggests that its ciliate producers were feeding on green sulphur bacteria, which live in anoxic, sulphide-rich environments, further supporting its link to stratified water columns with an anoxic lower layer. uu.nl

Proxy for Hypersaline Conditions

Historically, gammacerane was often associated with hypersaline (high-salinity) paleoenvironments. curtin.edu.auresearchgate.net This is because water column stratification, the primary condition for gammacerane preservation, is a common feature of hypersaline settings. nih.govsemanticscholar.orgnih.gov In such environments, a layer of highly saline, dense water can form at the bottom, overlain by less saline water, leading to strong and stable stratification. curtin.edu.au The resulting anoxic bottom waters create ideal conditions for the preservation of organic matter, including the precursors to gammacerane. researchgate.net

However, it is now understood that while gammacerane is frequently found in sediments from hypersaline environments, it is not exclusively restricted to them. nih.govuu.nl The key factor is the stratification of the water column, which can also occur in non-hypersaline environments like freshwater lakes. nih.govuu.nl Therefore, a high abundance of gammacerane strongly suggests water column stratification, which is often, but not always, linked to hypersalinity. researchgate.net

Reconstruction of Anoxic Depositional Environments

The presence of gammacerane is a strong indicator of anoxic (oxygen-deficient) to euxinic (anoxic and sulphidic) conditions in the bottom waters and sediments of ancient depositional environments. semanticscholar.orgrsc.org The biological precursors of gammacerane are produced by organisms that live at the oxic-anoxic interface, and the preservation of these compounds is favored under anoxic conditions. curtin.edu.auscite.ai

In anoxic settings, the degradation of organic matter by oxygen-breathing organisms is limited, leading to enhanced preservation. The presence of gammacerane, often in conjunction with other biomarkers indicative of anoxia such as low pristane/phytane ratios, provides compelling evidence for the reconstruction of such environments. cup.edu.cnwou.edu For example, the presence of gammacerane in source rocks, along with low pristane/phytane ratios, has been used to infer deposition under reducing conditions. cup.edu.cnwou.edu

Applications in Petroleum Geochemistry and Paleoclimatology

Gammacerane-3,21-diol and its derivatives are valuable tools in petroleum geochemistry for characterizing source rocks and interpreting depositional environments, which has implications for paleoclimatology.

Source Rock Characterization

In petroleum geochemistry, gammacerane is an important biomarker for characterizing source rocks. vulcanchem.comrsc.org Its presence and abundance can help to distinguish between different petroleum families and correlate oils with their source rocks. rsc.org For instance, certain marine crude oils derived from carbonate-evaporite source rocks are notably rich in gammacerane. rsc.org The relative abundance of gammacerane compared to other biomarkers, like hopanes, can provide information about the depositional environment of the source rock. vulcanchem.com

The resistance of gammacerane to biodegradation, relative to other compounds like hopanes, also makes it a useful indicator in assessing the extent of oil degradation. vulcanchem.comnih.gov

Depositional Environment Interpretation

The presence of gammacerane is a key indicator used to interpret the depositional environment of petroleum source rocks. rsc.orgacs.org A high gammacerane content typically points to a stratified water column, which can be associated with either lacustrine or marine settings under specific conditions. nih.govacs.org For example, high gammacerane/C30 hopane (B1207426) ratios in crude oils suggest that the source rocks were deposited in a stratified, and likely saline, water body. acs.org Conversely, low gammacerane indices may suggest deposition in a less stratified, more oxic environment. researchgate.net

By providing insights into past water column structure and salinity, gammacerane analysis contributes to a more detailed reconstruction of paleoenvironments, which is essential for understanding paleoclimatic conditions and their influence on the formation of hydrocarbon resources. researchgate.net

Diagnostic Ratios and Indices in Research (e.g., Gammacerane Index)

In geochemical research, several diagnostic ratios and indices involving gammacerane are used to provide more quantitative assessments of paleoenvironmental conditions.

The most common of these is the Gammacerane Index , typically calculated as the ratio of gammacerane to C30 hopane (Gammacerane/C30 hopane). wou.edunih.gov This index is widely used to infer the degree of water column stratification and salinity. nih.govmdpi.com

High Gammacerane Index values are generally interpreted as indicative of significant water column stratification, often associated with hypersaline or anoxic lacustrine environments. curtin.edu.auresearchgate.net For example, a gammacerane index greater than 0.2 has been used to characterize source rocks deposited in anoxic and saline conditions. acs.org

Low Gammacerane Index values suggest less stratified or oxic water conditions. researchgate.netnih.gov For example, values between 0.16 and 0.27 have been interpreted as indicating less significant stratification, though the influence of thermal maturity on this ratio must also be considered. nih.gov

The Gammacerane Index is often used in conjunction with other biomarker ratios, such as the pristane/phytane ratio, to build a more robust interpretation of the depositional environment. cup.edu.cnmdpi.com For instance, a negative correlation between the Gammacerane Index and the pristane/phytane ratio can be a strong indicator of increasing water salinity and reducing conditions. mdpi.com

It is important to note that the interpretation of the Gammacerane Index can be affected by factors such as the thermal maturity of the rock and the extent of biodegradation of the oil, which can alter the relative concentrations of gammacerane and hopanes. nih.govnih.gov

Table of Gammacerane Index Values and Interpretations from Various Studies:

Gammacerane Index (Gammacerane/C30 Hopane)InterpretationStudy Context
> 0.2Anoxic and saline conditionsLower Cretaceous lacustrine source rocks acs.org
0.16 - 0.27Relatively low water column stratification (potentially influenced by maturity)Upper Permian black shale nih.gov
0.29 - 0.49Suboxic to anoxic, moderate to high salinity conditionsUpper Cretaceous oils from the Termit Basin wou.edu
0.04 - 0.32Variable water conditions, with higher values (>0.18) indicating higher salinity/stratificationCrude oils from the Gudong Oilfield acs.org
< 0.8Relatively low water salinityCoal-measure source rocks in the Kuqa Depression mdpi.com

Advanced Analytical Methodologies for Gammacerane 3,21 Diol Research

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for separating the components of a mixture. etamu.eduresearchgate.net In the context of gammacerane-3,21-diol research, various chromatographic methods are employed to isolate the compound from intricate sample matrices before its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu This method is extensively utilized for the analysis of volatile and thermally stable compounds like gammacerane (B1243933) derivatives in complex samples, such as geological extracts. vulcanchem.com

In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. etamu.edu The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. etamu.edu The time it takes for a compound to travel through the GC column is known as its retention time, which is another key parameter for identification. etamu.edu

For triterpenoids like gammacerane, GC-MS analysis often involves monitoring characteristic fragment ions. The m/z 191 mass chromatogram is particularly significant for identifying hopanes and related compounds, including gammacerane. aapg.orgresearchgate.net The elution position of gammacerane relative to other biomarkers, such as the C₃₁ homohopanes, can provide valuable information about the sample's origin and depositional environment. aapg.org

Table 1: Key Aspects of GC-MS Analysis for Triterpenoids

ParameterDescriptionSignificance in Gammacerane Research
Stationary Phase A non-volatile liquid or solid support coated inside the GC column.The choice of stationary phase (e.g., DB-5MX) influences the separation of isomers and related compounds. chromatographyonline.com
Carrier Gas An inert gas (e.g., Helium, Nitrogen) that transports the vaporized sample through the column. etamu.eduThe flow rate of the carrier gas affects retention times and peak resolution. etamu.edu
Retention Time The time taken for a compound to pass through the GC column. etamu.eduA characteristic property used for compound identification, though it can be affected by experimental conditions. etamu.edu
Mass Spectrum A plot of ion abundance versus mass-to-charge ratio (m/z) generated by the mass spectrometer. etamu.eduProvides a unique fragmentation pattern for structural elucidation and identification. The m/z 191 fragment is a key diagnostic ion for gammacerane and other hopanoids. aapg.orgresearchgate.net

High-Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS) is a variation of GC-MS that utilizes columns capable of withstanding higher temperatures, often up to 350°C or more. nih.gov This technique is particularly advantageous for the analysis of high-molecular-weight and less volatile compounds that are not amenable to conventional GC-MS. nih.gov

For polyfunctionalized hopanoids, which are structurally related to this compound, HTGC-MS allows for the elution and analysis of compounds like bacteriohopanetetrol. nih.gov The use of specific stationary phases, such as DB-XLB, can provide baseline separation of closely related homologs. nih.gov This enhanced separation capability is crucial for the accurate identification and quantification of individual compounds within a complex mixture. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is an analytical technique that couples the separation power of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. natureblink.commdpi.com It is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, which are often difficult to analyze by GC-MS without derivatization. mdpi.com

In the context of this compound and its polar derivatives, LC-MS offers a significant advantage. The hydroxyl groups in this compound increase its polarity, making it a suitable candidate for LC-MS analysis. vulcanchem.com The technique can be used to analyze these compounds directly or after derivatization to enhance their ionization efficiency. mdpi.com Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used in LC-MS for such analyses. nih.govnatureblink.com

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are indispensable for the definitive structural elucidation of novel or isolated compounds like this compound. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. indianastate.edunih.gov It provides detailed information about the carbon-hydrogen framework of a compound. indianastate.edu For a complex molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment. vulcanchem.comsemanticscholar.org

1D-NMR: ¹H NMR provides information about the different types of protons in a molecule and their chemical environment. ¹³C NMR provides information about the different types of carbon atoms.

2D-NMR: Techniques like Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between atoms. vulcanchem.com

COSY shows correlations between protons that are coupled to each other.

HSQC reveals correlations between protons and the carbon atoms they are directly attached to.

The use of microcryoprobe technology can enhance the sensitivity of NMR experiments, which is particularly useful when only small amounts of the isolated compound are available. vulcanchem.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a highly accurate mass spectrometry technique used to determine the elemental composition of a molecule. geologyscience.rufrontiersin.orgbiorxiv.org ESI is a soft ionization method that typically produces intact molecular ions, which is beneficial for determining the molecular weight of the analyte. geologyscience.ru

HRESIMS provides a very precise mass measurement of the molecular ion, often with an accuracy of a few parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of the molecular formula of a compound by comparing the measured mass to the calculated masses of possible elemental compositions. This is a critical step in the identification and characterization of new or unknown compounds like this compound. researchgate.net

Table 2: Spectroscopic Data for Structural Elucidation

TechniqueInformation ObtainedApplication in this compound Research
¹H NMR Chemical shifts, coupling constants, and integration of proton signals.Identifies the number and types of hydrogen atoms and their neighboring environments.
¹³C NMR Chemical shifts of carbon signals.Determines the number and types of carbon atoms in the molecule.
COSY Correlation between coupled protons.Establishes proton-proton connectivity within the molecule's framework.
HSQC Correlation between protons and their directly attached carbons.Links the proton and carbon skeletons of the molecule.
HMBC Correlation between protons and carbons over multiple bonds.Provides long-range connectivity information to assemble the complete structure.
HRESIMS High-precision mass-to-charge ratio of the molecular ion.Determines the exact molecular formula of the compound.

Isotopic Analysis in Geochemical and Biosynthetic Studies

Isotopic analysis of biomarker compounds like gammacerane and its derivatives provides profound insights into past biogeochemical processes. By measuring the ratios of stable and radioactive isotopes within the molecule, scientists can deduce information about the compound's biological source, the metabolic pathways involved in its synthesis, and the environmental conditions of its origin.

Stable Carbon Isotope Composition (δ¹³C) Analysis

Stable carbon isotope analysis is a cornerstone of organic geochemistry, used to trace the flow of carbon through ancient ecosystems. The analysis measures the ratio of the stable isotopes ¹³C to ¹²C, expressed in delta notation (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard. For gammacerane, δ¹³C values offer critical clues about the diet of its precursor organisms—primarily bacterivorous ciliates—and the carbon sources at the base of their food web. nih.govnih.gov

The δ¹³C of gammacerane is principally influenced by the isotopic composition of its biological precursors and is less affected by post-depositional transformations. mdpi.com Research has shown that gammacerane is derived from the precursor tetrahymanol (B161616), which is synthesized by ciliates. scite.aiyale.edu The isotopic signature of this tetrahymanol, and consequently the resulting gammacerane in sediments, reflects the carbon sources consumed by the ciliates. This direct link allows δ¹³C values to be a powerful proxy for understanding paleo-food webs. nih.gov

The δ¹³C values of gammacerane can vary significantly depending on the depositional environment and the specific carbon cycle dynamics. In some lacustrine shales, gammacerane exhibits relatively high δ¹³C values that remain largely constant with increasing thermal maturity, fluctuating within a narrow range. mdpi.com In contrast, studies of Cretaceous lake sediments have revealed gammacerane with exceptionally low (or ¹³C-depleted) δ¹³C values. nih.gov This significant ¹³C depletion is interpreted as strong evidence that the precursor ciliates were feeding on methane-oxidizing bacteria (MOB). nih.gov These bacteria utilize biogenic methane (B114726), which is extremely depleted in ¹³C, and this isotopic signature is passed up the food chain to the ciliates and preserved in the gammacerane biomarker. nih.govresearchgate.net

This variation highlights the utility of gammacerane δ¹³C analysis in identifying specific biogeochemical processes, such as the presence of a robust methane cycle in ancient water bodies. nih.govscite.ai The stable carbon isotopic compositions have been crucial in confirming that anaerobic ciliates living at or below the chemocline of stratified water columns are a major source of gammacerane. nih.govvulcanchem.com

Table 1: Reported Stable Carbon Isotope (δ¹³C) Values for Gammacerane in Different Geological Settings

Geological Setting/Study Typeδ¹³C Range (‰)Inferred Precursor Diet / Environmental InterpretationReference(s)
Lacustrine Shale (Compaction Pyrolysis)-26.16 to -29.53Primarily influenced by biological precursors; less affected by thermal maturity. mdpi.com
Cretaceous Lake (Xiagou Formation)-23.0 to -54.3Ciliates feeding on methane-oxidizing bacteria (MOB), indicating a methane-fueled food web. nih.gov
Miocene/Jurassic FormationsSignificantly ¹³C-enriched relative to lipids from purple sulphur bacteria.Bacterivorous ciliates, ruling out photosynthetic purple sulphur bacteria as a direct source. uu.nl

Compound-Specific Radiocarbon (¹⁴C) Analysis

Compound-specific radiocarbon analysis (CSRA) is an advanced analytical technique that measures the ¹⁴C content of individual organic molecules isolated from a complex mixture. jlakes.orgtos.org Unlike stable isotopes, ¹⁴C is radioactive and decays over time, making it a "clock" for determining the age of carbon in a compound on timescales of up to approximately 50,000 years. tos.org The results are often reported as Δ¹⁴C, which compares the sample's ¹⁴C activity to a modern standard, correcting for isotopic fractionation. tos.org

This methodology is exceptionally powerful for disentangling the sources of organic matter in recent sediments. It can distinguish between carbon fixed from the atmosphere recently ("contemporary") and "fossil" carbon that has been stored for long periods in rocks or sediments and is thus devoid of ¹⁴C. harvard.edu

In the context of this compound research, CSRA could theoretically be applied to determine the age of the carbon that forms the gammacerane skeleton. Such an analysis could reveal whether the precursor organisms (ciliates) assimilated contemporary carbon from recent primary production or if they incorporated older, ¹⁴C-depleted carbon. This could occur, for instance, if they consumed bacteria that utilized fossil methane or dissolved inorganic carbon from ancient carbonate rocks.

While the direct application of CSRA to gammacerane or this compound is not widely documented in existing literature, the technique has been successfully applied to other related biomarkers, such as bacterial hopanols. harvard.eduresearchgate.net In those studies, CSRA helped to identify the incorporation of ¹⁴C-depleted dissolved inorganic carbon by benthic bacteria. researchgate.net The methodology involves sophisticated separation techniques, such as preparative capillary gas chromatography (PCGC), to isolate a pure compound before its carbon is converted to graphite (B72142) and measured by accelerator mass spectrometry (AMS). harvard.edu The application of this technique to gammacerane could provide definitive answers about the age of the carbon sources supporting the organisms that produce its precursor in modern and recent paleo-environments.

Synthetic Approaches and Structural Modifications in Academic Research

Laboratory Synthesis and Derivatization of Gammacerane (B1243933) Skeletons

The gammacerane skeleton is a pentacyclic triterpenoid (B12794562) structure that serves as the foundation for a variety of naturally occurring and synthetic compounds. wikipedia.org In the laboratory, the synthesis and derivatization of this skeleton are crucial for confirming structures of natural products, exploring structure-activity relationships, and producing standards for geochemical and biological studies.

Triterpenoids, including those with a gammacerane framework, are biosynthesized from the cyclization of 2,3-oxidosqualene (B107256). researchgate.net Laboratory approaches often seek to mimic or adapt these biosynthetic pathways. For instance, the cyclization of terpenoid terminal epoxides is a key mechanistic step that has been studied to understand and control the formation of various polycyclic structures. acs.org While total synthesis of complex triterpenoids is a significant challenge, semi-synthetic modifications of more readily available precursors are common. nih.gov

Derivatization techniques are frequently employed to aid in the identification and quantification of gammacerane derivatives. Acetylation is a common method, where hydroxyl groups are converted to acetate (B1210297) esters by reacting the compound with acetic anhydride (B1165640) and pyridine. nih.gov This process can be optimized for temperature and time to ensure quantitative derivatization while minimizing degradation of the molecule. nih.gov Another derivatization strategy involves methylation, for example, using diazomethane (B1218177) to convert carboxylic acids to their corresponding methyl esters, which facilitates analysis by gas chromatography-mass spectrometry (GC-MS). acs.org

In geochemical contexts, derivatization is used to release and identify gammacerane skeletons from complex matrices like sulfur-rich macromolecular aggregates in sediments. uu.nl A technique involving selective cleavage of polysulphide linkages using methyl lithium (MeLi) followed by methylation with methyl iodide (MeI) has been used to form 3-methylthiogammacerane, indicating that the gammacerane skeleton is primarily bound via a sulfur atom at the C-3 position. uu.nl

Table 1: Derivatization Techniques for Gammacerane and Related Triterpenoids

TechniqueReagentsPurposeReference
AcetylationAcetic anhydride, pyridineTo convert hydroxyl groups to acetate esters for GC-MS analysis. nih.gov nih.gov
MethylationDiazomethaneTo convert carboxylic acids to methyl esters for GC-MS analysis. acs.org acs.org
Desulphurisation/MethylationMethyl lithium (MeLi), Methyl iodide (MeI)To cleave sulfur linkages and release gammacerane skeletons from macromolecular aggregates in geological samples. uu.nl uu.nl

Investigation of Isomeric Forms and Stereochemistry (e.g., gammaceran-3α,21β-diol)

The stereochemistry of gammacerane derivatives is a critical aspect of their characterization, as different isomers can exhibit distinct physical and biological properties. Gammacerane itself has a complex stereostructure. wikipedia.org The investigation of isomeric forms, such as gammaceran-3α,21β-diol, relies heavily on advanced spectroscopic techniques, particularly 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). researchgate.net

For example, the relative configuration of compounds can be determined by analyzing NMR data, including COSY and HMBC correlations, which reveal the connectivity and spatial relationships between atoms in the molecule. researchgate.net In some cases, chiral derivatizing agents, such as (R)-(-)-α-methoxyphenylacetic acid, are used to determine the absolute configuration of stereocenters through NMR analysis. researchgate.net

The isolation and structural elucidation of new gammacerane glycosides from natural sources, like Spergula fallax, have led to the identification of novel aglycones with specific stereochemistry. researchgate.net These studies contribute to the growing library of known gammacerane isomers and provide valuable data for understanding the structural diversity of this class of triterpenoids. The compound gammaceran-3β-ol, also known as tetrahymanol (B161616), is a well-known derivative of gammacerane. wikipedia.org

Synthesis of Analogues for Research Purposes (e.g., Morusacerane)

The synthesis of analogues of naturally occurring gammacerane triterpenoids is a key strategy in drug discovery and chemical biology research. By creating structural variants of a parent compound, researchers can probe the molecular basis of its biological activity and potentially develop new therapeutic agents. nih.gov

A notable example is the investigation of morusacerane, a new gammacerane triterpenoid isolated from the trunk of Morus alba L. researchgate.netd-nb.info The structure of morusacerane was elucidated using 1D and 2D-NMR and HRESIMS spectra, and it was found to exhibit α-glucosidase inhibitory activity. researchgate.net The synthesis of analogues of morusacerane could lead to the development of more potent or selective α-glucosidase inhibitors for the treatment of diabetes. researchgate.net

The synthesis of such analogues often involves semi-synthetic approaches, starting from a readily available natural product and modifying its structure through a series of chemical reactions. nih.gov These modifications can include changes to the functional groups, ring systems, or stereochemistry of the molecule. The resulting library of analogues can then be screened for desired biological activities.

Ecological and Physiological Research Contexts of Gammacerane 3,21 Diol and Its Precursors

Role in Microbial Membrane Lipids and Adaptations

Triterpenoids, a class of 30-carbon compounds derived from isoprene (B109036) units, are significant components of lipids in various microorganisms, including bacteria and fungi. numberanalytics.com Gammacerane (B1243933) and its derivatives are part of this diverse group of molecules that play crucial roles in microbial life. numberanalytics.com In bacteria, membrane composition is not static; it changes in response to environmental cues, allowing the organisms to adapt and survive under unfavorable conditions. oup.comoup.com This adaptation often involves modifying the lipid structure within the cell membrane. oup.com

Structurally related to gammacerane are hopanoids, which are pentacyclic triterpenoids found in many bacteria where they are thought to function as sterol surrogates, influencing membrane fluidity and integrity. oup.comgerli.comasm.org The fundamental structure of gammacerane-3,21-diol is a tetracyclic triterpenoid (B12794562) skeleton derived from gammacerane, featuring hydroxyl groups at the C-3 and C-21 positions. vulcanchem.com Research on hopanoids in bacteria like Rhodopseudomonas palustris shows that these molecules are important for maintaining membrane integrity under stress. asm.org While gammacerane itself is not as widespread as hopanoids in bacteria, its precursor, tetrahymanol (B161616), is produced by some bacterial species. nih.gov The presence of these complex cyclic lipids in microbial membranes is a key adaptive strategy, providing structural reinforcement, particularly in the absence of sterols. asm.orgnih.gov

Physiological Functions in Ciliates and Bacteria (e.g., in sterol-deprived conditions)

The physiological role of gammacerane precursors is most clearly understood in certain eukaryotes, particularly bacterivorous ciliates like Tetrahymena pyriformis. nih.gov These protozoa are typically sterol auxotrophs, meaning they cannot synthesize their own sterols and must acquire them from their diet. nih.gov However, in anoxic or sterol-deprived environments, such as stratified water columns, these ciliates switch to producing tetrahymanol. nih.govnih.gov Tetrahymanol acts as a sterol surrogate, fulfilling the essential structural roles in the cell membrane that sterols would normally provide, such as maintaining membrane fluidity and integrity. nih.gov This adaptation is critical for the survival of ciliates in these challenging, oxygen-limited habitats. nih.gov

The direct biological precursor to gammacerane and its diol derivatives is tetrahymanol. vulcanchem.comnih.gov Laboratory studies have confirmed this link; a cell-free system from Tetrahymena pyriformis can convert squalene (B77637) (a common precursor for triterpenoids) into tetrahymanol and can also transform squalene epoxide into gammacerane-3α,21α-diol and gammacerane-3β,21α-diol. nih.govhebmu.edu.cn

While the primary source of tetrahymanol in many environments is attributed to ciliates, certain bacteria have also been identified as producers. nih.gov For instance, tetrahymanol is a minor lipid component in some α-Proteobacteria, including Rhodopseudomonas palustris and Bradyrhizobium japonicum. nih.gov Bacteria possess a distinct biochemical pathway for synthesizing tetrahymanol compared to eukaryotes. nih.gov The production of tetrahymanol in bacteria also appears to be linked to specific growth phases, with an eightfold increase observed in stationary phase cells, a period often associated with nutrient limitation and other stresses. nih.gov

Plant-Associated Research on Triterpenoid Diversity and Function

Plants are a major source of triterpenoid diversity, producing over 20,000 different structures with nearly 200 distinct carbon skeletons. researchgate.net These compounds are generally considered secondary metabolites, often involved in defending the plant against pathogens and herbivores. researchgate.net Pentacyclic triterpenoids are a significant subgroup, and their carbon skeletons are classified into several common types, including oleanane, ursane, lupane (B1675458), hopane (B1207426), and gammacerane. nih.govmdpi.com

Gammacerane-based triterpenoids are found in various plant tissues, such as leaves, stem bark, and fruit peels. mdpi.com Research has identified specific gammacerane derivatives in certain plant species. For example, morusacerane, a novel gammacerane triterpenoid, was isolated from the trunk of a Morus species. informahealthcare.com The presence of gammacerene, an unsaturated form of gammacerane, has been noted in sediments and linked to higher plant origins. ifremer.fr

The study of these plant-derived triterpenoids, including those with a gammacerane skeleton, is important for chemotaxonomy. ogeochem.jp The distinct structures of triterpenoids can serve as biomarkers to trace the botanical origins of organic matter in geological samples, providing insights into the evolution and diversification of plants through geological time. ogeochem.jp The biosynthesis of this vast array of triterpenoids is made possible by enzymes called oxidosqualene cyclases (OSCs), which convert 2,3-oxidosqualene (B107256) into various cyclic triterpene scaffolds. researchgate.netresearchgate.net

Environmental Stress Responses and Lipid Production in Microorganisms

The production of gammacerane precursors in microorganisms is strongly linked to environmental stress. The synthesis of tetrahymanol by ciliates is a direct response to the stress of sterol deprivation in their environment. nih.govnih.gov This physiological adaptation allows them to thrive in stratified water columns where anoxic conditions prevent the biosynthesis of sterols by their food sources. nih.gov Consequently, gammacerane in sediments is considered a reliable geochemical indicator for water column stratification, a condition that can be driven by salinity or temperature gradients. nih.govresearchgate.netresearchgate.net

Future Research Directions and Unresolved Questions

Further Elucidation of Specific Biosynthetic Enzymes and Genetic Regulation

The biosynthetic pathway to gammacerane (B1243933) and its derivatives is generally understood to originate from the cyclization of squalene (B77637) to form tetrahymanol (B161616), which serves as the primary biological precursor. wikipedia.orgrsc.orgogeochem.jp This conversion is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), specifically tetrahymanol synthase. ogeochem.jp However, the precise enzymatic steps that lead from tetrahymanol to gammacerane-3,21-diol and the genetic mechanisms that regulate this production remain largely uncharacterized.

Future research must focus on identifying and characterizing the specific enzymes, such as hydroxylases or oxidoreductases, responsible for the functionalization of the gammacerane skeleton at the C-3 and C-21 positions. While the precursor tetrahymanol is known to be produced by organisms like bacterivorous ciliates and the phototrophic bacterium Rhodopseudomonas palustris, the subsequent enzymatic modifications to produce the diol are not well understood. uu.nlnih.gov Genomic and transcriptomic studies on gammacerane-producing organisms could reveal the genes encoding these enzymes. Elucidating these pathways is critical, as the presence and position of functional groups significantly impact the compound's geochemical fate and interpretation as a biomarker. vulcanchem.com

Refinement and Validation of Paleoenvironmental Proxies

Gammacerane is a well-established biomarker used to infer water column stratification in ancient marine and lacustrine environments. rsc.orguu.nlucm.es The presence of gammacerane is often linked to saline or hypersaline conditions and anoxia. rsc.orgucm.es The "gammacerane index," typically the ratio of gammacerane to C30 hopane (B1207426), is frequently used to assess the degree of stratification. acs.orgresearchgate.net

Despite its widespread use, the quantitative relationship between gammacerane abundance and specific environmental parameters like salinity, water depth, and the duration of anoxia needs further refinement. Future studies should aim to calibrate this proxy more precisely through controlled culture experiments with known gammacerane precursor-producing organisms under varying environmental conditions. Moreover, the discovery of gammacerane derivatives in terrestrial plants necessitates a re-evaluation of its exclusivity as an aquatic stratification marker. researchgate.net Validating the gammacerane proxy requires a multi-proxy approach, integrating it with other organic and inorganic geochemical data to avoid ambiguous paleoenvironmental reconstructions. acs.org

Exploration of Novel Biological Sources and Structural Diversity

Traditionally, the precursors to gammacerane have been linked to protozoa, fungi, and specific bacteria in aquatic settings. rsc.orguu.nl A significant area for future research is the exploration of new biological sources, prompted by the discovery of gammacerane-3β,21α-diol, gammacerane-3,21-dione, and 3α-hydroxygammaceran-21-one in the bark of fir trees (Abies species). researchgate.net This finding challenges the conventional understanding of gammacerane's origins and opens up the possibility that it may be more widespread in terrestrial ecosystems than previously thought. ogeochem.jp

Further screening of diverse terrestrial plants, fungi, and bacteria is necessary to build a comprehensive picture of the biological distribution of gammacerane and its derivatives. This exploration will likely uncover a greater structural diversity of gammacerane-type triterpenoids. numberanalytics.comnih.gov Isolating and identifying novel structures will not only expand our knowledge of natural product chemistry but also provide new, potentially more specific, biomarkers for tracing organic matter sources and paleoenvironmental conditions.

Development of Advanced Methodologies for Trace Analysis and in situ Studies

The analysis of this compound and related compounds in complex geological samples like sediments and petroleum presents significant analytical challenges. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed for identification and quantification. ucm.esjlakes.org However, the low concentrations of these biomarkers and their presence within complex mixtures demand more sensitive and sophisticated analytical methods.

Future developments should focus on:

Enhanced Extraction Techniques: Improving the efficiency of extracting polyfunctionalized triterpenoids like diols from intractable matrices such as kerogen, where they can be sequestered via sulfur bonds. uu.nlvulcanchem.com

Advanced Chromatographic and Spectrometric Methods: Utilizing techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) allows for the analysis of intact polar lipids, which can provide more direct information about the parent organisms. jlakes.org High-temperature GC-MS is also crucial for analyzing less volatile, polyfunctionalized hopanoids and related compounds. nih.govnih.gov

Compound-Specific Isotope Analysis (CSIA): Measuring the stable carbon (δ¹³C) and hydrogen (δD) isotopic composition of gammacerane and its derivatives can provide powerful constraints on their biological sources and the paleoenvironmental conditions during their formation. uu.nljlakes.orgresearchgate.net

In situ Analysis: The development of methodologies for the in situ detection of these biomarkers within sediment cores or rock samples would represent a major leap forward, allowing for high-resolution spatial mapping of their distribution and providing a more direct link to the sedimentary fabric and micro-environment.

By pursuing these research directions, the scientific community can resolve many of the outstanding questions surrounding this compound, enhancing its utility as a precise tool for reconstructing Earth's past environments.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Gammacerane-3,21-diol from natural sources, and how can purity be validated?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by liquid-liquid partitioning and chromatographic techniques such as silica gel column chromatography. Purity validation employs High-Performance Liquid Chromatography (HPLC) with UV detection and mass spectrometry (MS). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-NMR) and comparison with literature data .
  • Key Considerations : Optimize solvent polarity to minimize co-elution of structurally similar triterpenoids. Use preparative HPLC for high-purity fractions (>95%) .

Q. How can spectroscopic techniques distinguish this compound from its diastereomers or structural analogs?

  • Methodological Answer :

  • NMR : Compare chemical shifts of hydroxyl-bearing carbons (C-3 and C-21) and coupling constants in 2D-COSY or HSQC spectra. Diastereomers exhibit distinct splitting patterns in NOESY/ROESY due to spatial proximity differences .
  • Mass Spectrometry : High-resolution MS (HRMS) differentiates molecular formulae, while tandem MS (MS/MS) identifies fragmentation pathways unique to the 3,21-diol configuration .
    • Data Table :
TechniqueDiagnostic Features for this compound
¹³C NMRC-3: δ 70–75 ppm; C-21: δ 65–70 ppm
HRMS (ESI+)[M+Na]⁺ m/z calc. 442.7168, observed ±0.001

Advanced Research Questions

Q. What synthetic strategies are effective for this compound, and how can diastereoselectivity be controlled during hydroxylation?

  • Methodological Answer : Semi-synthesis from gammacerane precursors involves regioselective hydroxylation using Sharpless asymmetric dihydroxylation or enzymatic catalysis (e.g., cytochrome P450 monooxygenases). Diastereoselectivity is optimized by tuning reaction solvents (e.g., acetone/water mixtures) and catalysts (e.g., OsO₄ with chiral ligands) .
  • Data Contradiction Analysis : Conflicting reports on diastereomer ratios (e.g., 3α,21α vs. 3β,21β) may arise from solvent polarity effects. Resolve via computational modeling (DFT) of transition states and validation with circular dichroism (CD) spectroscopy .

Q. How can the biological activity of this compound be mechanistically linked to its structural features in bone-healing or neuroactive studies?

  • Methodological Answer :

  • Bone-Healing : Conduct in vitro osteoblast proliferation assays (e.g., Alamar Blue) and in vivo fracture models (rat femur) with histological staining (e.g., Masson’s trichrome). Compare activity to phytosterol analogs (e.g., β-sitosterol) to isolate 3,21-diol-specific effects .
  • Neuroactivity : Use patch-clamp electrophysiology on GABAA receptors to assess Cl⁻ current modulation. Correlate with molecular docking studies of the diol’s hydroxyl groups interacting with receptor binding pockets .

Q. What analytical workflows resolve contradictions in reported melting points or optical rotations for this compound derivatives?

  • Methodological Answer :

  • Melting Point Discrepancies : Perform differential scanning calorimetry (DSC) to detect polymorphic forms. Recrystallize from multiple solvents (e.g., methanol vs. acetone) and compare thermal profiles .
  • Optical Rotation Variability : Standardize measurement conditions (temperature, solvent) and validate purity via chiral HPLC. Cross-reference with synthetic intermediates to rule out enantiomeric contamination .

Methodological Best Practices

  • Experimental Design :

    • For isolation, prioritize orthogonal purification steps (e.g., reverse-phase HPLC after normal-phase chromatography) to remove lipidic contaminants .
    • In synthesis, use inert atmospheres (N₂/Ar) to prevent oxidation of hydroxyl groups during acetylation/tosylation .
  • Data Analysis :

    • Apply multivariate statistics (e.g., PCA) to NMR datasets for batch-to-batch consistency checks .
    • Use open-source tools (e.g., MestReNova, OpenChrom) for reproducible spectral processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gammacerane-3,21-diol
Reactant of Route 2
Gammacerane-3,21-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.